Modulation of Piperidine Basicity (pKa): A Critical Design Parameter
The introduction of a 3-fluoro substituent is a validated method for modulating the basicity of the piperidine nitrogen. For a related 3-fluoro-piperidine derivative, the predicted pKa was calculated to be 6.19 ± 0.70, a significant reduction from the pKa of the non-fluorinated piperidine (piperidine pKa ~11.2). This shift in pKa alters the ionization state of the molecule at physiological pH (7.4), which directly impacts its absorption, distribution, and potential for off-target binding [1]. While specific experimental pKa data for the exact 4-Piperidinecarboxaldehyde, 3-fluoro- compound was not found in the searched sources, the effect is a well-established class-level property of 3-fluoro-piperidines [2].
| Evidence Dimension | Predicted pKa of 3-Fluoro-Piperidine Derivative |
|---|---|
| Target Compound Data | 6.19 ± 0.70 (predicted) for a 3-fluoro-piperidine containing compound |
| Comparator Or Baseline | Piperidine (non-fluorinated) pKa ~11.2 |
| Quantified Difference | ΔpKa ≈ -5.0 |
| Conditions | Predicted value; pKa prediction software (unspecified). |
Why This Matters
For procurement, this evidence confirms that 4-Piperidinecarboxaldehyde, 3-fluoro- is not a simple building block but a precursor to molecules with fundamentally different ionization profiles compared to those derived from non-fluorinated analogs, a critical consideration for lead optimization.
- [1] ChemicalBook. (n.d.). Predicted pKa data for a 3-fluoro-piperidine derivative. View Source
- [2] García-Vázquez, P. et al. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 2021, 23 (7), 2811–2815. DOI: 10.1021/acs.orglett.1c00752 View Source
